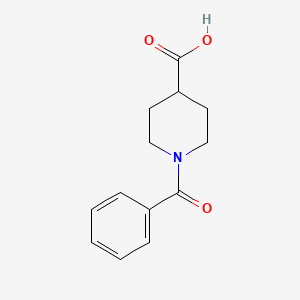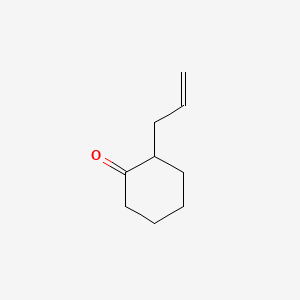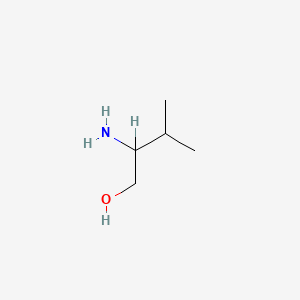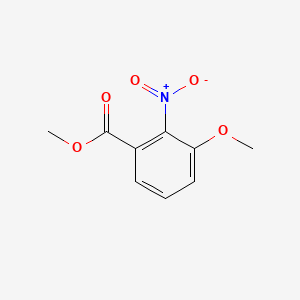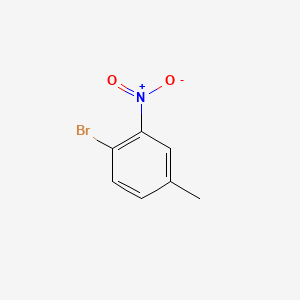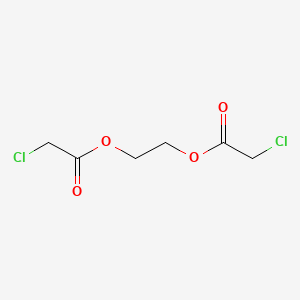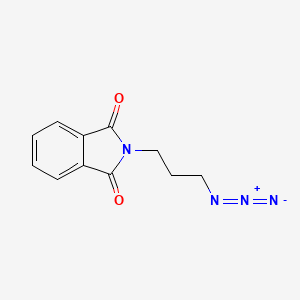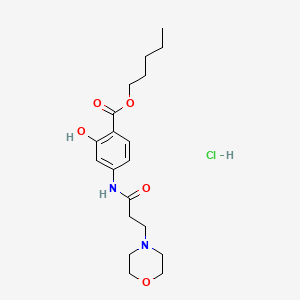
Salicylic acid, 4-(3-morpholinopropionamido)-, pentyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Physical And Chemical Properties Analysis
The physical and chemical properties of “Salicylic acid, 4-(3-morpholinopropionamido)-, pentyl ester, hydrochloride” are not provided in the search results . Information such as melting point, boiling point, solubility, and stability would typically be included in this analysis.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Aminoalcohol Esters of Crotonic Acid : Salicylic acid derivatives, including morpholinoethyl esters, have been synthesized and characterized for various properties. These studies contribute to understanding the chemical nature and potential applications of such compounds (Jones & Wilson, 1953).
Ester Derivatives of Salicylic Acid : Research on ester derivatives of salicylic acid has explored their synthesis, characterization, stability, and solubility. These studies are crucial in understanding the physical and chemical properties of these compounds (Hung, Mellick, Prankerd, & Roberts, 1997).
Biochemical Properties
Anti-Inflammatory Drug Metabolism : Salicylic acid and its derivatives have been studied for their effects on sulfate metabolism, particularly in relation to anti-inflammatory drug action. This research offers insights into the biochemical pathways involved in the metabolism of these compounds (Bostroem, Berntsen, & Whitehouse, 1964).
Synthesis and Pharmacological Assessment : Studies have been conducted on the synthesis and pharmacological assessment of salicylic acid derivatives, highlighting their potential as biologically active substances with applications in medicine, industry, and agriculture (Ukrainets, Mospanova, & Davidenko, 2014).
Medical and Pharmaceutical Applications
Polymeric Prodrugs : Salicylic acid derivatives have been incorporated into biodegradable polymers to create novel polymeric prodrugs. These have potential applications in various medical fields, including inflammatory bowel disease (Erdmann & Uhrich, 2000).
Nitric-Oxide-Releasing Prodrugs : Derivatives of salicylic acid have been developed as nitric-oxide-releasing prodrugs, showing potential for clinical applications due to their anti-inflammatory activities and reduced gastrotoxicity compared to traditional aspirin (Rolando et al., 2013).
Chemical and Industrial Uses
- Catalytic Esterification Process : Research on the catalytic esterification of salicylic acid with C4-C5 alcohols contributes to the industrial production of salicylic acid esters. This process is crucial for manufacturing various products derived from salicylic acid (Xiu, 2000).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
pentyl 2-hydroxy-4-(3-morpholin-4-ylpropanoylamino)benzoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5.ClH/c1-2-3-4-11-26-19(24)16-6-5-15(14-17(16)22)20-18(23)7-8-21-9-12-25-13-10-21;/h5-6,14,22H,2-4,7-13H2,1H3,(H,20,23);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEGUNIXPHNZFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C1=C(C=C(C=C1)NC(=O)CCN2CCOCC2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10161292 |
Source


|
| Record name | Salicylic acid, 4-(3-morpholinopropionamido)-, pentyl ester, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Salicylic acid, 4-(3-morpholinopropionamido)-, pentyl ester, hydrochloride | |
CAS RN |
14028-05-8 |
Source


|
| Record name | Salicylic acid, 4-(3-morpholinopropionamido)-, pentyl ester, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014028058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salicylic acid, 4-(3-morpholinopropionamido)-, pentyl ester, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




